1,1,1,2-Tetrachloroethane-D2 1,1,1,2-Tetrachloroethane-D2
Brand Name: Vulcanchem
CAS No.: 117164-18-8
VCID: VC20847931
InChI: InChI=1S/C2H2Cl4/c3-1-2(4,5)6/h1H2/i1D2
SMILES: C(C(Cl)(Cl)Cl)Cl
Molecular Formula: C2H2Cl4
Molecular Weight: 169.9 g/mol

1,1,1,2-Tetrachloroethane-D2

CAS No.: 117164-18-8

Cat. No.: VC20847931

Molecular Formula: C2H2Cl4

Molecular Weight: 169.9 g/mol

* For research use only. Not for human or veterinary use.

1,1,1,2-Tetrachloroethane-D2 - 117164-18-8

Specification

CAS No. 117164-18-8
Molecular Formula C2H2Cl4
Molecular Weight 169.9 g/mol
IUPAC Name 1,1,1,2-tetrachloro-2,2-dideuterioethane
Standard InChI InChI=1S/C2H2Cl4/c3-1-2(4,5)6/h1H2/i1D2
Standard InChI Key QVLAWKAXOMEXPM-DICFDUPASA-N
Isomeric SMILES [2H]C([2H])(C(Cl)(Cl)Cl)Cl
SMILES C(C(Cl)(Cl)Cl)Cl
Canonical SMILES C(C(Cl)(Cl)Cl)Cl

Introduction

Fundamental Properties and Structure

Chemical Identity and Characterization

1,1,1,2-Tetrachloroethane-D2 is identified by the CAS registry number 117164-18-8 and MDL number MFCD00211199, distinguishing it from other tetrachloroethane derivatives . The compound's molecular structure features a carbon-carbon backbone with four chlorine atoms and two deuterium atoms arranged in a specific configuration. Three chlorine atoms are attached to one carbon atom, while the fourth chlorine and the two deuterium atoms are distributed on the second carbon atom. This particular arrangement creates an asymmetric molecule with distinctive chemical and spectroscopic properties.

The deuterium atoms in this compound are stable isotopes of hydrogen containing one proton and one neutron in the nucleus, compared to the single proton in standard hydrogen. This isotopic substitution results in a compound that maintains similar chemical reactivity to its non-deuterated counterpart while exhibiting different spectroscopic behaviors. The strategic placement of deuterium in the molecule structure provides unique analytical advantages without substantially altering the compound's chemical behavior in most reaction contexts, making it particularly valuable for research applications.

Table 1: Physical and Chemical Properties of 1,1,1,2-Tetrachloroethane-D2 and Related Compounds

Property1,1,1,2-Tetrachloroethane-D21,1,2,2-Tetrachloroethane-D2
CAS Number117164-18-833685-54-0
Molecular FormulaC2Cl4D2C2Cl4D2
Molecular Weight (g/mol)169.86169.83
Physical StateLiquid (inferred)Liquid
AppearanceColorless (inferred)Clear colorless
Boiling Point (°C)Not specified146 (1013 hPa)
Melting Point (°C)Not specified-43
Density (g/cm³)Not specified1.61
Solubility in WaterLimited (inferred)Insoluble
MDL NumberMFCD00211199MFCD00037672

Significance of Deuteration

Deuteration plays a crucial role in modern analytical chemistry and research applications. The replacement of hydrogen atoms with deuterium in organic compounds like 1,1,1,2-Tetrachloroethane creates measurable changes in physical properties while maintaining similar chemical reactivity. This characteristic makes deuterated compounds invaluable as internal standards and reference materials in analytical techniques. The slightly higher mass of deuterium compared to hydrogen results in differences that can be detected by mass spectrometry, allowing researchers to distinguish between the deuterated compound and its non-deuterated analogue.

The kinetic isotope effect represents another significant aspect of deuteration, where reaction rates differ when hydrogen is replaced with deuterium. This phenomenon occurs because carbon-deuterium bonds typically require more energy to break than carbon-hydrogen bonds, resulting in slower reaction rates for processes involving bond cleavage. Researchers leverage this effect to investigate reaction mechanisms, identifying rate-determining steps and elucidating reaction pathways. In the case of 1,1,1,2-Tetrachloroethane-D2, the strategic placement of deuterium atoms enables precise studies of chemical transformations involving this class of chlorinated hydrocarbons.

Synthesis Methodologies

Quality Control and Characterization

The extent of deuteration, typically reported as "atom % D," represents a critical quality parameter for deuterated compounds. For research applications, high deuterium incorporation (often >98%) is generally desired to ensure reliable analytical results. Manufacturers typically employ specialized analytical methods to quantify the deuterium content in compounds like 1,1,1,2-Tetrachloroethane-D2 and verify that deuteration has occurred at the intended positions in the molecule structure.

Industrial production of deuterated compounds like 1,1,1,2-Tetrachloroethane-D2 presents economic challenges due to the relatively high cost of deuterium sources and the specialized equipment required for synthesis and purification. These factors contribute to the typically higher price of deuterated compounds compared to their non-deuterated counterparts, which manufacturers must balance against the need for high isotopic purity and positional specificity to meet the requirements of analytical and research applications.

Applications in Scientific Research

Analytical Chemistry Utilization

1,1,1,2-Tetrachloroethane-D2 is described as "a useful isotopically labeled research compound" , highlighting its value in analytical chemistry applications. Deuterated compounds serve as excellent internal standards in chromatographic and spectroscopic analyses because they closely mimic the chemical behavior of non-deuterated analytes while remaining distinguishable by mass or spectroscopic properties. This combination allows researchers to quantify target compounds with improved accuracy by compensating for variations in sample preparation, instrument response, and matrix effects.

In gas chromatography-mass spectrometry (GC-MS) applications, deuterated standards like 1,1,1,2-Tetrachloroethane-D2 enable precise quantification of chlorinated ethanes in environmental samples, industrial products, and research materials. The similar chemical properties ensure comparable chromatographic behavior, including retention times and extraction efficiencies, while the mass difference allows clear differentiation in the mass spectrum. These characteristics make 1,1,1,2-Tetrachloroethane-D2 particularly valuable for environmental monitoring studies targeting chlorinated hydrocarbon contaminants.

Table 2: Research Applications of Deuterated Tetrachloroethane Compounds

ApplicationDescriptionBenefits of Deuteration
Internal Standard in Analytical ChemistryReference compounds in quantitative analysisSimilar chemical behavior with distinct mass spectral properties
NMR SpectroscopySpecialized solvents and reference materialsDistinct spectroscopic signatures; reduced interference
Reaction Mechanism StudiesInvestigation of bond-breaking processesIdentification of rate-determining steps through kinetic isotope effects
Method DevelopmentAnalytical methods for environmental contaminantsStable reference points for calibration and validation
Metabolic StudiesTracking compound transformationsDifferentiation between similar metabolites

Spectroscopic Applications

The deuterium labeling in 1,1,1,2-Tetrachloroethane-D2 creates unique spectroscopic properties that make this compound valuable in various analytical techniques. In NMR spectroscopy, deuterated compounds often serve as solvents or reference materials due to their distinctive spectroscopic signatures. The deuterium nucleus has different magnetic properties compared to hydrogen, resulting in signals that appear in different regions of the NMR spectrum and allowing researchers to distinguish between otherwise similar molecular structures.

While common deuterated NMR solvents include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆), specialized deuterated compounds like 1,1,1,2-Tetrachloroethane-D2 may provide advantages for specific applications. The chlorinated structure creates a different chemical environment compared to standard deuterated solvents, potentially offering benefits for studying compounds with similar structures or when alternative solvent properties are required. The specific positioning of deuterium atoms in 1,1,1,2-Tetrachloroethane-D2 could provide valuable information in NMR studies focused on reaction mechanisms or molecular interactions.

In infrared (IR) spectroscopy, deuteration shifts vibrational frequencies to lower wavenumbers compared to the corresponding hydrogen-containing bonds. This shift results from the higher reduced mass of a carbon-deuterium bond compared to a carbon-hydrogen bond. Researchers can utilize these spectroscopic differences to assign vibrational modes, study hydrogen bonding interactions, and investigate structural features in complex molecular systems. The deuterium labeling in 1,1,1,2-Tetrachloroethane-D2 creates distinctive IR absorption patterns that complement other analytical data in compound characterization.

Comparative Analysis with Related Compounds

Structural Isomers Comparison

1,1,1,2-Tetrachloroethane-D2 and 1,1,2,2-Tetrachloroethane-D2 represent structural isomers with different arrangements of the chlorine atoms around the carbon-carbon bond. While 1,1,1,2-Tetrachloroethane-D2 features three chlorine atoms on one carbon and one on the other, 1,1,2,2-Tetrachloroethane-D2 has two chlorine atoms attached to each carbon. This structural difference influences various physical and chemical properties, creating distinct characteristics for each isomer despite their identical molecular formulas and similar molecular weights.

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